

A Comprehensive Technical Guide to the Chemical Properties of Dimethylallyl Pyrophosphate (DMAPP)

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Compound of Interest

Compound Name: *Dimethylallyl phosphate*

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Introduction

Dimethylallyl pyrophosphate (DMAPP), also known as dimethylallyl diphosphate (DMADP) or isoprenyl pyrophosphate, is a pivotal intermediate in the biosynthesis of a vast and diverse class of natural products known as isoprenoids or terpenoids.^{[1][2][3]} As an isomer of isopentenyl pyrophosphate (IPP), DMAPP serves as the electrophilic "starter" unit for all isoprenoid chain elongation reactions.^{[2][3]} It is a product of both the mevalonate (MVA) and the non-mevalonate (MEP/DOXP) pathways, making it a ubiquitous molecule across all domains of life.^{[2][3][4]} Understanding the chemical properties of DMAPP is fundamental for research in biochemistry, natural product synthesis, and the development of therapeutic agents that target isoprenoid biosynthesis, a pathway essential for producing molecules like cholesterol, steroid hormones, and coenzyme Q.

Core Chemical and Physical Properties

DMAPP is the pyrophosphate ester of 3-methylbut-2-en-1-ol.^[2] Its structure features a reactive allylic pyrophosphate group, which makes it an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of a resonance-stabilized allylic carbocation.^{[2][5]} This high electrophilicity is central to its biological function.^[2] The free acid form of DMAPP

is prone to instability, and it is often handled as a more stable salt, such as the triammonium salt.^{[6][7]}

General and Computed Properties

The following table summarizes the key identifiers and computed chemical properties of dimethylallyl pyrophosphate.

Property	Value	Reference(s)
IUPAC Name	({hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}oxy)phosphonic acid	[8]
Alternate IUPAC Name	3-methylbut-2-enyl phosphono hydrogen phosphate	[9]
Common Names	Dimethylallyl diphosphate (DMADP), Isoprenyl pyrophosphate	[1][3]
CAS Number	358-72-5	[3][8]
Chemical Formula	C ₅ H ₁₂ O ₇ P ₂	[2][3]
Molecular Weight	246.09 g/mol	[3][9]
Monoisotopic Weight	246.00582671 Da	[8][9]
Physiological Charge	-2	[8][10]
pKa (Strongest Acidic)	1.77	[8][10]
Hydrogen Acceptor Count	5	[8][10]
Hydrogen Donor Count	3	[8][10]
Rotatable Bond Count	5	[8][10]
Polar Surface Area	113.29 Å ²	[8][10]
Polarizability	19.19 Å ³	[8][10]

Experimental Physical Properties

This table presents experimentally determined physical properties for DMAPP and its common salt form.

Property	Value	Condition/Form	Reference(s)
Physical State	Solid	[9]	
Melting Point	234 - 238 °C	[9]	
Solubility (Triammonium Salt)	~25 mg/mL in water; ~2 mg/mL in methanol	Crystalline solid	[7]
Stability (Triammonium Salt)	≥ 4 years	Stored at -20°C	[7]
Collision Cross Section	143.1 Å ²	[M-H] ⁻ ion	[9]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of DMAPP and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data were recorded in water at a frequency of 600 MHz and a pH of 7.0.

Spectrum Type	Chemical Shift (ppm) : Correlated Shift (ppm)	Assignment	Reference(s)
¹ H NMR	5.44	Vinylic H	[9]
4.45	CH ₂ -O	[9]	
1.76	(CH ₃) ₂ C= (trans to CH ₂ OPP)	[9]	
1.72	(CH ₃) ₂ C= (cis to CH ₂ OPP)	[9]	
¹ H- ¹³ C HSQC	5.44 : 122.49	CH=C	[9]
4.45 : 65.39	CH ₂ -O	[9]	
1.76 : 27.54	(CH ₃) ₂ C=	[9]	
1.72 : 19.91	(CH ₃) ₂ C=	[9]	

Mass Spectrometry (MS)

Tandem mass spectrometry (MS-MS) data provides fragmentation patterns for structural confirmation.

Precursor Ion (m/z)	Precursor Type	Major Fragment Ions (m/z)	Reference(s)
244.9985	[M-H] ⁻	226.9, 158.9, 78.9	[9]

Biological Role and Signaling Pathways

DMAPP is a central metabolite in the biosynthesis of all isoprenoid compounds.[2] These pathways are highly conserved and essential for life.

Mevalonate (MVA) and MEP/DOXP Pathways

DMAPP and its isomer IPP are synthesized via two primary pathways:

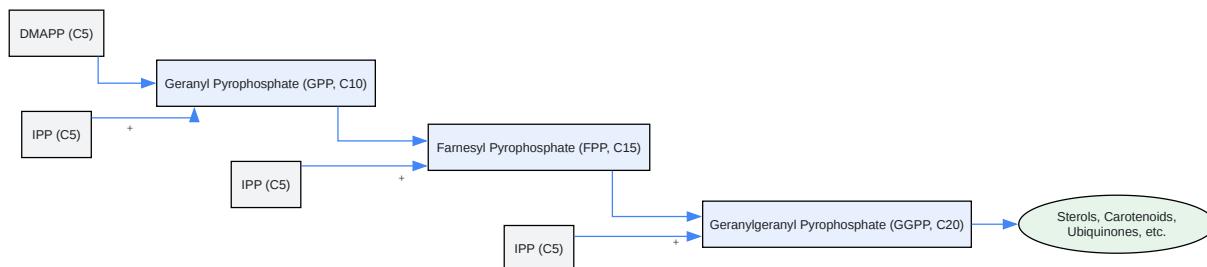
- The Mevalonate (MVA) Pathway: Predominant in eukaryotes (including humans), archaea, and some bacteria.[2] It begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid.[3][11] IPP is synthesized first and then isomerized to DMAPP.[2]
- The Methylerythritol Phosphate (MEP) or DOXP Pathway: Found in most bacteria, plants (in plastids), and apicomplexan parasites.[2] This pathway starts from pyruvate and glyceraldehyde-3-phosphate.[2] In this pathway, both IPP and DMAPP can be produced directly from the intermediate HMBPP.[3]

The enzyme Isopentenyl Pyrophosphate Isomerase (IDI) catalyzes the reversible isomerization between IPP and DMAPP, maintaining a cellular pool of both isomers necessary for isoprenoid synthesis.[3]

Isomerization between IPP and DMAPP.

Isoprenoid Biosynthesis

DMAPP serves as the initial, electrophilic substrate that undergoes a head-to-tail condensation with the nucleophilic IPP. This reaction, catalyzed by a class of enzymes called prenyltransferases (e.g., farnesyl pyrophosphate synthase), forms geranyl pyrophosphate (GPP, C10).[10] Subsequent additions of IPP units extend the carbon chain to create farnesyl pyrophosphate (FPP, C15), geranylgeranyl pyrophosphate (GGPP, C20), and longer polyprenyl chains, which are precursors to thousands of different molecules including sterols, carotenoids, and quinones.[2][11]



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Sequential condensation of IPP with DMAPP.

Experimental Protocols & Methodologies

A variety of experimental methods are employed to study DMAPP and its role in biological systems.

Enzyme Assays

- Prenyltransferase Activity Assay: The activity of enzymes like farnesyl pyrophosphate synthase is often measured by monitoring the condensation of radiolabeled IPP with DMAPP. The reaction products (GPP, FPP) can be separated from substrates by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting. Rapid quench and isotope partitioning experiments have been used to determine individual kinetic constants.[7]
- Isoprene and Monoterpene Synthase Assays: The formation of volatile products like isoprene or methylbutenol from DMAPP can be assayed using gas chromatography-mass spectrometry (GC-MS).[12][13] A typical protocol involves incubating the enzyme extract or purified enzyme with DMAPP in a sealed vial containing a suitable buffer, divalent cations (e.g., Mg^{2+} or Mn^{2+}), and other cofactors (e.g., K^+) at an optimal pH (typically 7.0-8.0).[12][13] The headspace is then sampled and injected into the GC-MS to identify and quantify the volatile product.

Synthesis and Purification

- Chemical Synthesis: Methods for the chemical synthesis of DMAPP and other prenyl pyrophosphates have been described, often involving the phosphorylation of the corresponding alcohol (3,3-dimethylallyl alcohol).[14]
- Purification: Purification of enzymes that utilize DMAPP, such as prenyltransferases, typically involves standard protein purification techniques. A protocol for purifying geranyltransferase from pig liver homogenates included steps like ammonium sulfate precipitation followed by various column chromatography methods (e.g., ion exchange, size exclusion).[14]

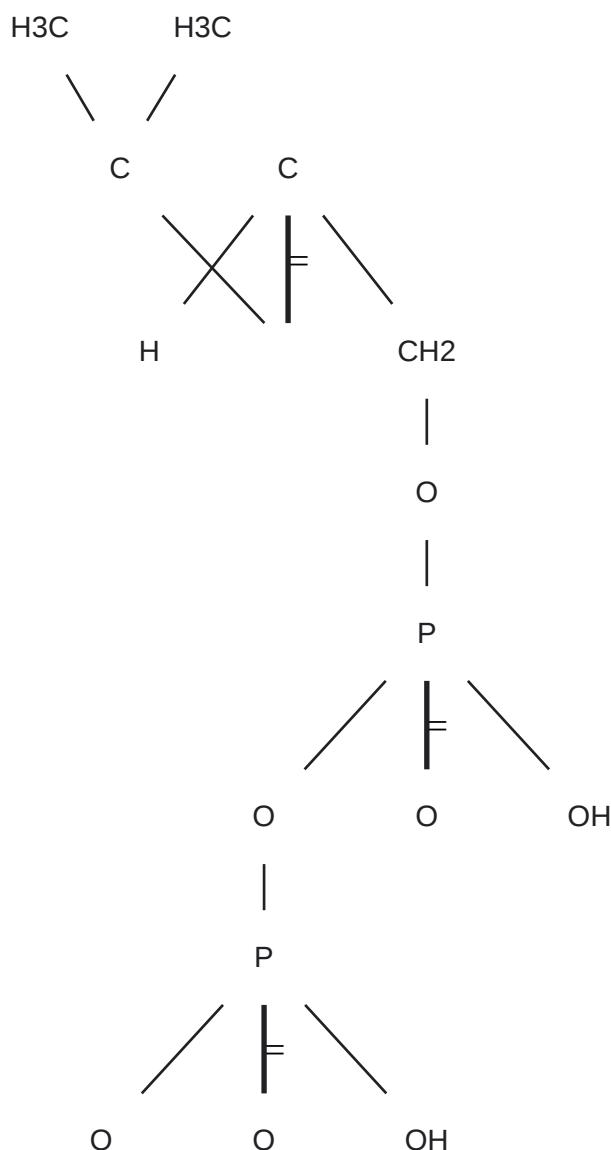
Stable Isotope Labeling Studies

To trace the metabolic fate of DMAPP in vivo, stable isotope-labeled precursors are used.

- Methodology: Cell cultures or organisms are fed precursors of the MEP or MVA pathway that are enriched with ¹³C or ²H (e.g., [2-¹³C,3-²H]-deoxyxylulose).[15][16][17] Downstream isoprenoids of interest, such as phytol or lutein, are then isolated, purified (e.g., via HPLC), and analyzed by NMR spectroscopy and mass spectrometry.[15][16][17]
- Cell-Permeant Analogs: To directly study DMAPP incorporation, cell-permeant analogs have been developed. One such strategy involves masking the pyrophosphate with self-immolating esters.[18][19] These esters are cleaved by endogenous cellular esterases, releasing the labeled DMAPP inside the cell.[18][19] This allows for direct tracking of DMAPP incorporation into metabolites like menaquinone-7 in bacteria.[19]

Chemical Structure

The chemical structure of dimethylallyl pyrophosphate is fundamental to its function.



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